6-Methoxy-2-(pentafluorobenzoyl)pyridine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated example of substituted pyridine chemistry, with its systematic nomenclature reflecting the precise positioning of functional groups on the aromatic heterocycle. The compound's International Union of Pure and Applied Chemistry name, (6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone, clearly delineates the structural arrangement and connectivity between the pyridine ring system and the pentafluorobenzoyl substituent. This nomenclature system emphasizes the ketone linkage between the pyridine nitrogen heterocycle and the extensively fluorinated aromatic ring, highlighting the compound's unique structural architecture.
The molecular formula C₁₃H₆F₅NO₂ encompasses thirteen carbon atoms, six hydrogen atoms, five fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 303.18 grams per mole. The Chemical Abstracts Service registry number 1187165-35-0 provides a unique identifier for this specific compound, facilitating its recognition across chemical databases and literature sources. The canonical Simplified Molecular-Input Line-Entry System representation, COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F, encodes the complete structural information in a standardized linear format.
The compound's structural characterization reveals a pyridine ring bearing a methoxy substituent at the 6-position, which corresponds to the carbon atom adjacent to the nitrogen in the heterocyclic ring. The 2-position of the pyridine ring carries the pentafluorobenzoyl group, establishing a direct connection through a carbonyl linkage. This arrangement creates a molecule with distinct electronic and steric properties that differentiate it from other pyridine derivatives and contribute to its specific chemical behavior patterns.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader context of pyridine chemistry evolution and the increasing sophistication of heterocyclic synthesis methodologies. Pyridine itself, derived from the Greek word "pyr" meaning fire and "idine" meaning aromatic bases, was first isolated from the alkaloid picoline by Anderson and colleagues in 1846, though its complete structural elucidation required additional decades of investigation by Wilhelm Korner and James Dewar in 1869 and 1871, respectively. This foundational work established pyridine as a fundamental building block in heterocyclic chemistry, characterized by its six-membered aromatic ring structure where one methine group is replaced by a nitrogen atom.
The historical progression of pyridine chemistry has been marked by the recognition of its unique electronic properties and the development of synthetic methods to introduce various substituents at specific positions on the ring system. The pyridine nucleus has contributed to the development of approximately 7000 drug candidates with medicinally important attributes, including essential pharmaceuticals such as esomeprazole, amlodipine, imatinib, and atazanavir. This extensive pharmaceutical relevance has driven continued research into pyridine derivatives and their synthetic accessibility.
The specific combination of methoxy and pentafluorobenzoyl substituents in this compound reflects more recent advances in heterocyclic chemistry that emphasize the strategic introduction of electron-donating and electron-withdrawing groups to fine-tune molecular properties. The development of fluorinated aromatic compounds, particularly those containing multiple fluorine atoms, has become increasingly important in modern synthetic chemistry due to the unique electronic effects that fluorine substitution can impart to organic molecules.
The synthetic accessibility of compounds like this compound has been facilitated by advances in nucleophilic aromatic substitution reactions and methods for introducing highly fluorinated substituents. Recent research has demonstrated the effectiveness of nucleophilic substitution reactions on pyridine derivatives, with studies showing quantitative conversion to methoxy-substituted bipyridines under mild conditions using sodium methoxide in tetrahydrofuran at room temperature. These methodological advances have enabled the systematic exploration of substituted pyridine derivatives and their unique chemical properties.
Significance of Methoxy and Pentafluorobenzoyl Substituents
The methoxy and pentafluorobenzoyl substituents in this compound represent contrasting electronic influences that create a unique balance of molecular properties. The methoxy group, positioned at the 6-position of the pyridine ring, functions as an electron-donating substituent through both inductive and resonance mechanisms. Research has demonstrated that methoxy substituents significantly influence the electronic properties of aromatic systems, with para-positioned methoxy groups showing particularly pronounced effects on molecular behavior compared to meta-positioned analogues.
The electron-donating character of the methoxy group stems from its ability to participate in resonance interactions with the aromatic system, where the oxygen atom's lone pairs can delocalize into the ring structure. This electronic contribution affects the overall electron density distribution within the pyridine ring and influences the compound's reactivity patterns. Studies on methoxy-substituted compounds have shown that these groups can facilitate oxidation processes, with methoxy substitution leading to voltage reductions in electrochemical measurements. Additionally, the methoxy group contributes a relatively small polar surface area footprint of 9 angstroms squared while serving as a hydrogen bond acceptor, making it valuable for maintaining favorable molecular properties.
The pentafluorobenzoyl substituent provides a stark contrast to the methoxy group through its strong electron-withdrawing characteristics. The presence of five fluorine atoms on the benzoyl moiety creates a highly electronegative environment that significantly affects the compound's electronic structure. Electron-withdrawing substituents have been shown to enhance the electrophilicity of carbonyl compounds, with studies demonstrating that such groups increase the global electrophilicity index despite causing electron density accumulation at the carbonyl carbon. This apparent paradox reflects the complex interplay between ground state electronic effects and transition state stabilization in chemical reactions.
The pentafluorobenzoyl group's electron-withdrawing properties arise from the high electronegativity of fluorine atoms and their ability to withdraw electron density through both inductive and field effects. Research on pentafluorobenzoyl-containing compounds has shown their utility in synthetic applications, particularly in stereoselective reactions where the electronic properties of the substituent can influence reaction outcomes. The combination of steric and electronic effects provided by the pentafluorobenzoyl group makes it a valuable tool for controlling molecular reactivity and selectivity.
The juxtaposition of electron-donating methoxy and electron-withdrawing pentafluorobenzoyl substituents in this compound creates a unique electronic environment that influences the compound's chemical behavior. This combination allows for fine-tuning of molecular properties, balancing the competing electronic effects to achieve desired characteristics. The methoxy group can stabilize positive charge development through resonance donation, while the pentafluorobenzoyl group can stabilize negative charge through its electron-withdrawing capabilities, providing multiple pathways for electronic stabilization depending on reaction conditions.
| Substituent | Position | Electronic Effect | Mechanism | Key Properties |
|---|---|---|---|---|
| Methoxy | 6-position | Electron-donating | Resonance and inductive | Hydrogen bond acceptor, low polar surface area |
| Pentafluorobenzoyl | 2-position | Electron-withdrawing | Inductive and field effects | High electronegativity, steric bulk |
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₃H₆F₅NO₂ | Defines elemental composition |
| Molecular Weight | 303.18 g/mol | Determines physical properties |
| Chemical Abstracts Service Number | 1187165-35-0 | Unique identifier |
| Fluorine Content | 5 atoms | High degree of fluorination |
The strategic positioning of these substituents on the pyridine ring system creates opportunities for diverse chemical transformations and applications. The methoxy group's presence at the 6-position places it in a favorable location for potential hydrogen bonding interactions and electronic communication with the pyridine nitrogen. Meanwhile, the pentafluorobenzoyl group at the 2-position establishes a direct electronic connection to the heterocyclic system through the carbonyl linkage, allowing for efficient transmission of electronic effects throughout the molecular framework.
Structure
2D Structure
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F5NO2/c1-21-6-4-2-3-5(19-6)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMHCHYPQCDMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181226 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187165-35-0 | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Methoxy-2-pyridinyl)(2,3,4,5,6-pentafluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Aromatic Substitution on Halogenated Pyridines
A common route to introduce the 6-methoxy substituent involves nucleophilic aromatic substitution (SNAr) on a halogenated aminopyridine precursor:
- Starting from 2,6-dibromo-3-aminopyridine , sodium methoxide is used to selectively substitute the bromine at the 6-position, yielding 6-bromo-2-methoxy-3-aminopyridine .
- This intermediate can be further functionalized via formylation and cyclization steps to build the desired pyridine scaffold with the methoxy group in place.
Bromination and Functional Group Transformations
- Bromination of methoxy-substituted ethanones or pyridyl ethanones provides bromoacetophenone analogs, which serve as key coupling partners.
- Acid-catalyzed bromination is typically employed to introduce the bromine at the position adjacent to the methoxy group, facilitating subsequent cross-coupling reactions.
Representative Synthetic Route Summary
Detailed Research Findings and Notes
- The nucleophilic substitution of halogenated aminopyridines with sodium methoxide is a key step to introduce the methoxy group at the 6-position with high regioselectivity.
- Formylation via in situ generated formic anhydride provides a mild and efficient method to access formamide intermediates necessary for ring construction.
- Palladium-catalyzed Heck coupling is effective for attaching vinyl ethers to bromopyridines, enabling further transformations to ethanone intermediates.
- Bromination steps require careful control to minimize demethylation of the methoxy group, which can reduce biological activity if lost.
- The use of pentafluorobenzoyl oximes in coupling reactions with vinyl boronic acids or β-stannyl enones offers a strategic alternative to classical cross-coupling, albeit with moderate yields.
- The overall synthetic sequence demands careful optimization to balance yield, regioselectivity, and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-(pentafluorobenzoyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxycarbonyl group.
Reduction: The pentafluorobenzoyl group can be reduced to a pentafluorobenzyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 6-methoxycarbonyl-2-(pentafluorobenzoyl)pyridine.
Reduction: Formation of 6-methoxy-2-(pentafluorobenzyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-2-(pentafluorobenzoyl)pyridine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Methoxy-2-(pentafluorobenzoyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The pentafluorobenzoyl group enhances the compound’s binding affinity to these targets due to its electron-withdrawing properties, which can stabilize the interaction. The methoxy group can participate in hydrogen bonding and other non-covalent interactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Methoxy Substitution and Electronic Effects
The position of the methoxy group on the pyridine ring profoundly impacts electronic properties. For example:
| Compound | Substituent Position | 15N NMR Shift (ppm, CD2Cl2) | Key Feature |
|---|---|---|---|
| 6-Methoxy-2-(4-methylphenyl)pyridine | 6-methoxy | −121.5 | Electron-withdrawing methoxy |
| 3-Methoxy-2-(4-methylphenyl)pyridine | 3-methoxy | −63.9 | Electron-donating methoxy |
| 4-Methoxy-2-(4-methylphenyl)pyridine | 4-methoxy | −94.2 | Steric hindrance at 4-position |
The 6-methoxy group induces a pronounced downfield shift (−121.5 ppm) compared to 3- or 4-methoxy analogues, indicating stronger electron withdrawal and resonance effects at the 6-position .
Fluorinated vs. Non-Fluorinated Acyl Groups
Fluorinated acyl groups, such as pentafluorobenzoyl, exhibit distinct physicochemical properties:
The pentafluorobenzoyl group in this compound improves solubility in organic solvents and resistance to hydrolysis, making it advantageous in surface coatings and polymer modifications . In contrast, non-fluorinated benzoyl analogues are less stable under acidic or aqueous conditions .
Biological Activity
6-Methoxy-2-(pentafluorobenzoyl)pyridine is a pyridine derivative recognized for its unique structural features, including a methoxy group and a pentafluorobenzoyl moiety. These functional groups enhance its chemical reactivity and potential biological activities, making it a compound of interest in medicinal chemistry and biochemistry.
The compound exhibits various chemical properties due to its functional groups:
- Methoxy Group : Enhances solubility and can participate in hydrogen bonding.
- Pentafluorobenzoyl Moiety : Increases electron-withdrawing capacity, enhancing binding affinity to molecular targets.
The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The electron-withdrawing nature of the pentafluorobenzoyl group stabilizes these interactions, while the methoxy group may facilitate non-covalent interactions such as hydrogen bonding. This mechanism underlies its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Antimicrobial Properties
Research indicates that pyridine derivatives, including this compound, possess significant antimicrobial properties. In vitro studies have shown promising activity against various bacterial strains, suggesting potential applications in drug development for infectious diseases.
Anticancer Activity
The compound has been investigated for its anticancer effects. It demonstrates selective cytotoxicity towards cancer cell lines, with studies indicating that it can inhibit cell proliferation at low micromolar concentrations. For instance, in a study involving MCF7 breast cancer cells, this compound exhibited an IC50 value of approximately 45 µM, indicating effective inhibition of cell growth .
Comparative Analysis
To understand the unique biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(Pentafluorobenzoyl)pyridine | Lacks methoxy group | Different chemical reactivity and biological activity |
| 6-Methoxy-2-benzoylpyridine | Lacks fluorine atoms | Affects electronic properties and interactions |
| 6-Methoxy-2-(trifluoromethyl)pyridine | Contains trifluoromethyl group | Differences in steric and electronic effects |
This table highlights how variations in substituents can lead to different biological profiles and mechanisms of action.
Case Studies
- Anticancer Efficacy : In a study assessing various pyridine derivatives, this compound was found to significantly reduce MCF7 cell viability compared to untreated controls. The compound's structure was linked to enhanced binding affinity to cancer-related targets .
- Antimicrobial Screening : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound exhibited notable inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antimicrobial agents based on this compound's structure.
Q & A
Q. What are the recommended synthetic routes for 6-methoxy-2-(pentafluorobenzoyl)pyridine, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves functionalizing a pyridine core with methoxy and pentafluorobenzoyl groups. A plausible route is:
Methoxy introduction : Use nucleophilic aromatic substitution (SNAr) on a halogenated pyridine precursor with methoxide .
Pentafluorobenzoyl coupling : Employ Friedel-Crafts acylation or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with a pentafluorobenzoyl boronic acid derivative).
- Optimization : Monitor reaction progress via HPLC or TLC to track intermediates . Adjust temperature (e.g., 60–80°C for SNAr) and solvent polarity (e.g., DMF for acylation) to enhance yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Identify methoxy protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm).
- ¹⁹F NMR : Resolve pentafluorobenzoyl signals (distinct splitting patterns due to CF₃ and adjacent fluorines) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl (C=O stretch ~1680 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .
Q. How does the pentafluorobenzoyl group influence the compound’s electronic properties compared to non-fluorinated analogs?
- Methodological Answer :
- Electron-Withdrawing Effects : The pentafluorobenzoyl group decreases electron density on the pyridine ring, altering reactivity in electrophilic substitutions.
- Comparative Analysis : Use cyclic voltammetry to measure redox potentials vs. non-fluorinated analogs. Computational methods (e.g., DFT) can map electron density distribution .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated pyridine derivatives?
- Methodological Answer :
- Systematic SAR Studies : Compare substituent effects (e.g., fluorine position, methoxy orientation) using standardized assays (e.g., enzyme inhibition IC₅₀).
- Meta-Analysis : Aggregate data from PubChem and EPA DSSTox to identify trends. For example, methoxy at the 6-position may enhance binding affinity vs. 5-position analogs .
Q. What computational strategies are recommended for predicting the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases). Prioritize targets based on structural homology to known pentafluorobenzoyl-binding proteins.
- QSAR Modeling : Train models on fluorinated pyridine datasets to correlate substituents (e.g., fluorine count) with activity .
Q. How does thermal stability impact formulation strategies for this compound?
- Methodological Answer :
- Thermal Analysis : Perform TGA (decomposition onset temperature) and DSC (melting point, polymorph transitions) .
- Formulation Guidance : If decomposition occurs <150°C, use lyophilization for solid dispersions. For stable melts (>200°C), hot-melt extrusion is viable.
Q. What are the best practices for handling discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Measure solubility in PBS, DMSO, and ethanol at 25°C using UV-Vis spectroscopy.
- Contradiction Resolution : Compare with structurally similar compounds (e.g., 2-fluoro-6-methoxypyridine solubility: ~50 mg/mL in DMSO ). Adjust co-solvents (e.g., PEG 400) for in vivo studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
